molecular formula H3NO3S.H3N<br>H6N2O3S<br>NH4OSO2NH2<br>[NH4]SO3NH2<br>H6N2O3S B7798075 Ammonium sulfamate CAS No. 13765-36-1

Ammonium sulfamate

Cat. No. B7798075
CAS RN: 13765-36-1
M. Wt: 114.13 g/mol
InChI Key: GEHMBYLTCISYNY-UHFFFAOYSA-N
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Patent
US04260593

Procedure details

Liquid or gaseous sulfur trioxide is introduced while stirring into a melt consisting of the reaction products obtained in the reaction of sulfur trioxide and ammonia while maintaining a constant ammonia pressure above the melt. The sulfur trioxide reacts with the ammonia dissolved in the melt to yield ammonium sulfamate and ammonium imidodisulfonate and with the melt itself to yield ammoniumhydrogenoimidodisulfonate which latter undergoes a further reaction in the melt or at the interface between the melt and the gas with ammonia to yield ammonium sulfamate and ammonium imidodisulfonate. Moreover unreacted sulfur trioxide may react with ammonia at the interface between the gas and the melt or in the gaseous zone itself. The ammonia pressure in the gaseous phase above the melt can be kept constant by adding ammonia required for the reaction with the sulfur trioxide and thus a loss of reaction products in liquid or solid form can be prevented.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2](=[O:5])(=[O:4])=[O:3]>>[S:2](=[O:5])(=[O:4])([O-:3])[NH2:1].[NH4+:1].[NH4+:1].[NH:1]([S:2]([O-:5])(=[O:4])=[O:3])[S:2]([O-:5])(=[O:4])=[O:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the melt

Outcomes

Product
Name
Type
product
Smiles
S(N)([O-])(=O)=O.[NH4+]
Name
Type
product
Smiles
[NH4+].N(S(=O)(=O)[O-])S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04260593

Procedure details

Liquid or gaseous sulfur trioxide is introduced while stirring into a melt consisting of the reaction products obtained in the reaction of sulfur trioxide and ammonia while maintaining a constant ammonia pressure above the melt. The sulfur trioxide reacts with the ammonia dissolved in the melt to yield ammonium sulfamate and ammonium imidodisulfonate and with the melt itself to yield ammoniumhydrogenoimidodisulfonate which latter undergoes a further reaction in the melt or at the interface between the melt and the gas with ammonia to yield ammonium sulfamate and ammonium imidodisulfonate. Moreover unreacted sulfur trioxide may react with ammonia at the interface between the gas and the melt or in the gaseous zone itself. The ammonia pressure in the gaseous phase above the melt can be kept constant by adding ammonia required for the reaction with the sulfur trioxide and thus a loss of reaction products in liquid or solid form can be prevented.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[S:2](=[O:5])(=[O:4])=[O:3]>>[S:2](=[O:5])(=[O:4])([O-:3])[NH2:1].[NH4+:1].[NH4+:1].[NH:1]([S:2]([O-:5])(=[O:4])=[O:3])[S:2]([O-:5])(=[O:4])=[O:3] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in the melt

Outcomes

Product
Name
Type
product
Smiles
S(N)([O-])(=O)=O.[NH4+]
Name
Type
product
Smiles
[NH4+].N(S(=O)(=O)[O-])S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.